Cas no 897616-00-1 (3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one)

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one structure
897616-00-1 structure
商品名:3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
CAS番号:897616-00-1
MF:C18H15ClFNO3S
メガワット:379.83300614357
CID:5933108
PubChem ID:18559316

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

    • 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
    • 3-(4-chlorophenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
    • 3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one
    • 897616-00-1
    • AKOS001838970
    • CCG-135636
    • F1603-0293
    • インチ: 1S/C18H15ClFNO3S/c1-2-9-21-11-17(18(22)15-10-13(20)5-8-16(15)21)25(23,24)14-6-3-12(19)4-7-14/h3-8,10-11H,2,9H2,1H3
    • InChIKey: AUSXAPMHXMDHQX-UHFFFAOYSA-N
    • ほほえんだ: N1(CCC)C2=C(C=C(F)C=C2)C(=O)C(S(C2=CC=C(Cl)C=C2)(=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 379.0445204g/mol
  • どういたいしつりょう: 379.0445204g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 637
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1603-0293-2mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
897616-00-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1603-0293-10mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
897616-00-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1603-0293-40mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
897616-00-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1603-0293-2μmol
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
897616-00-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1603-0293-3mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
897616-00-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1603-0293-4mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
897616-00-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1603-0293-30mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
897616-00-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1603-0293-1mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
897616-00-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1603-0293-5mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
897616-00-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1603-0293-20mg
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
897616-00-1 90%+
20mg
$99.0 2023-05-17

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one 関連文献

3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-oneに関する追加情報

3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one: A Comprehensive Overview

In the realm of organic chemistry, the compound 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one, identified by the CAS number 897616-00-1, has garnered significant attention due to its unique structural properties and potential applications. This compound belongs to the broader category of quinolinone derivatives, which are known for their versatility in various chemical and biological contexts. The molecule's structure is characterized by a quinolinone core, which is further substituted with a sulfonyl group at position 3, a fluoro group at position 6, and a propyl group at position 1. These substituents not only influence the compound's physical properties but also play a crucial role in its reactivity and functionality.

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves a multi-step process that combines principles of organic synthesis, such as nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled chemists to optimize the synthesis pathway, improving yield and purity. For instance, the use of palladium-catalyzed coupling reactions has been reported in some studies to facilitate the formation of the sulfonyl bond at position 3. Additionally, the introduction of fluorine at position 6 is often achieved through electrophilic fluorination techniques, which require precise control over reaction conditions to avoid over-fluorination or side reactions.

One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Researchers have explored its utility in drug discovery programs, particularly in the development of kinase inhibitors and other bioactive agents. The quinolinone scaffold is well-known for its ability to interact with protein kinases, making it a valuable starting point for medicinal chemists. The presence of electron-withdrawing groups like the sulfonyl and fluoro substituents enhances the compound's ability to modulate enzyme activity, which is critical for therapeutic applications.

Recent studies have also highlighted the role of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one in materials science. Its structural rigidity and conjugated system make it a candidate for use in organic electronics. For example, derivatives of this compound have been investigated as components in light-emitting diodes (LEDs) and photovoltaic materials. The ability to tune its electronic properties through substitution patterns offers exciting possibilities for designing materials with tailored optoelectronic characteristics.

In terms of environmental impact, there is growing interest in understanding how such compounds behave in natural systems. While no direct evidence suggests that CAS No 897616-00-1 poses significant risks to ecosystems, its persistence and bioaccumulation potential remain areas of active research. Regulatory bodies are increasingly demanding comprehensive environmental assessments for new chemical entities, and this compound is no exception. Ongoing studies aim to evaluate its degradation pathways under various environmental conditions and assess its toxicity to aquatic organisms.

The commercial availability of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has facilitated its use in both academic and industrial settings. Several suppliers now offer this compound as part of their fine chemicals portfolio, catering to researchers across diverse disciplines. Its inclusion in chemical databases like PubChem and ChemSpider has further enhanced accessibility, enabling scientists worldwide to explore its properties without prior synthesis.

In conclusion, CAS No 897616-00-1, or 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one, represents a versatile building block with applications spanning drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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